[3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate
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Overview
Description
[3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate is a complex organic compound that combines the structural features of acridine and azide groups Acridine derivatives are known for their diverse applications in medicinal chemistry, photochemistry, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate typically involves multiple steps:
Formation of the Acridine Core: The acridine core can be synthesized through a condensation reaction between a suitable aromatic amine and a carbonyl compound under acidic conditions.
Introduction of Dimethylamino Groups: The dimethylamino groups are introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Attachment of the Azidophenyl Acetate: The final step involves the reaction of the acridine derivative with 4-azidophenyl acetate under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the azide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of the azide group to an amine.
Substitution: Formation of various substituted acridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s ability to intercalate with DNA makes it useful in studying DNA-protein interactions and as a potential therapeutic agent in cancer treatment.
Medicine
The compound’s unique structure allows it to be explored as a drug candidate for various diseases, including cancer and infectious diseases. Its ability to interact with biological macromolecules is a key feature in its medicinal applications.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and photochemical sensors.
Mechanism of Action
The mechanism of action of [3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate involves its interaction with DNA through intercalation. This interaction can disrupt DNA replication and transcription processes, leading to cell death in cancer cells. The azide group can also participate in click chemistry reactions, making the compound useful in bioconjugation and labeling studies.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antibacterial properties.
9-Aminoacridine: Used as an antiseptic and in the treatment of protozoal infections.
Uniqueness
[3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate stands out due to the presence of both dimethylamino and azide groups, which confer unique reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential use in various scientific fields make it a versatile compound.
Properties
CAS No. |
2416236-24-1 |
---|---|
Molecular Formula |
C25H25N7O2 |
Molecular Weight |
455.5 |
Purity |
95 |
Origin of Product |
United States |
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